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Compound of Interest

Compound Name: R892

Cat. No.: B15575184

This guide provides a comparative overview of the phase 1 clinical trial design and available
data for investigational drugs being developed for advanced solid tumors. The information is
intended for researchers, scientists, and drug development professionals.

Investigational Drug Profiles

The following table summarizes key information for PF-07284892 and a selection of other
investigational drugs for solid tumors identified in the search results.
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Quantitative Data from Phase 1 Trials

Direct quantitative results for the phase 1 trial of PF-07284892 are not available in the provided

search results. However, data from the phase 1 pilot study of RRx-001 in combination with
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nivolumab can be used as a representative example of the types of data collected and reported

in such trials.

Table 2.1: Phase 1 Results for RRx-001 + Nivolumab (PRIMETIME study)[4]

Metric Result

Number of Patients 12

Dose-Limiting Toxicities (DLTSs) None reported

Most Common RRx-001-related Adverse Event Infusion reaction (33.3%)

Most Common Combination-related Adverse ]
Event Pseudoprogression (25%)
ven

Common Immune-related Treatment-Emergent N o
Pneumonitis (8.3%), Hypothyroidism (8.3%)

AEs

Objective Response Rate (ORR) at 12 weeks 25%
Disease Control Rate (DCR) at 12 weeks 67%
Progressive Disease 25%

Experimental Protocols

The methodologies for phase 1 clinical trials in oncology are designed to primarily assess
safety and determine the recommended dose for further studies.

General Phase 1 Oncology Trial Protocol

A typical first-in-human, phase 1 study for a new anti-cancer agent in patients with advanced
solid tumors follows a structured protocol:

o Study Design: These are often open-label, dose-escalation studies. The study for PF-
07284892, for instance, is designed to determine the maximum tolerated dose (MTD) and/or
the recommended dose for further study (RDFS) both as a single agent and in various
combinations.[1]
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o Patient Population: Patients enrolled typically have advanced or metastatic solid tumors for
which standard therapies have failed. Specific trials may require the presence of certain
biomarkers, as seen in the PF-07284892 trial which includes patients with ALK-positive
NSCLC, BRAF V600E mutant CRC, and other specific mutations.[1]

o Dose Escalation Phase: The trial begins with a small cohort of patients receiving a low dose
of the investigational drug. If the drug is well-tolerated (i.e., no dose-limiting toxicities are
observed), a new cohort of patients is enrolled at a higher dose level. This process continues
until the MTD is identified.

o Expansion Phase: Once the MTD or RDFS is determined, additional patients may be
enrolled in an expansion cohort to further evaluate the safety, tolerability, and preliminary
anti-tumor activity of the drug at that dose.

e Assessments:

o Safety: Monitored through the evaluation of adverse events (AES), serious adverse events
(SAEs), and dose-limiting toxicities (DLTs). Adverse events are typically graded using the
National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).

o Pharmacokinetics (PK): Blood samples are collected at various time points to determine
how the drug is absorbed, distributed, metabolized, and excreted by the body.

o Pharmacodynamics (PD): Biomarkers may be assessed to determine if the drug is
engaging its target.

o Preliminary Efficacy: Tumor responses are typically assessed using imaging scans (e.g.,
CT or MRI) at baseline and at specified intervals during the study. The Response
Evaluation Criteria in Solid Tumors (RECIST) is a standardized methodology used to
evaluate changes in tumor size.[4]

Visualizations
Experimental Workflow

The following diagram illustrates a typical workflow for a Phase 1 dose-escalation clinical trial
for a new anti-cancer agent.
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Caption: Workflow of a Phase 1 Dose-Escalation Clinical Trial.
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Signaling Pathway

As the specific mechanism of action for PF-07284892 is not detailed in the provided search
results, a generalized signaling pathway for a hypothetical tyrosine kinase inhibitor (TKI)
targeting a receptor tyrosine kinase (RTK) is presented below. This is a common mechanism
for drugs developed for cancers with specific mutations like ALK or BRAF.
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Caption: Generalized Signaling Pathway for a Receptor Tyrosine Kinase Inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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